molecular formula C20H24N2OS B11796275 (2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11796275
M. Wt: 340.5 g/mol
InChI Key: JALSWQRWGJIDIS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-(6-(Isopropylthio)pyr

Biological Activity

The compound (2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone , also referred to as a pyridine-based piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2OSC_{20}H_{24}N_{2}OS with a molecular weight of 340.5 g/mol. The structure includes a piperidine ring, a phenyl group, and a pyridine moiety with an isopropylthio substituent. This configuration may enhance lipophilicity, influencing the compound's pharmacokinetic properties.

Structural Representation

The following table summarizes the key structural and physical properties of the compound:

PropertyValue
Molecular FormulaC20H24N2OS
Molecular Weight340.5 g/mol
CAS Number1352541-09-3
DensityN/A
Boiling PointN/A
Melting PointN/A

Predicted Biological Activities

Based on its structural characteristics, several biological activities have been predicted for this compound:

  • Antidepressant Activity : Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.
  • Antimicrobial Properties : The presence of nitrogen-containing heterocycles often correlates with antimicrobial activity.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been studied for their ability to inhibit inflammatory pathways.

The biological activity of this compound may involve interactions with various molecular targets. The isopropylthio group could enhance binding affinity to specific receptors or enzymes, influencing metabolic pathways.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential therapeutic applications of this compound:

  • Antidepressant Activity : A study on related piperidine derivatives indicated significant effects on serotonin and norepinephrine reuptake inhibition, leading to antidepressant-like behavior in animal models.
  • Antimicrobial Properties : Investigations into pyridine derivatives have shown promising results against various bacterial strains, suggesting that this compound may exhibit similar antimicrobial efficacy.
  • Anti-inflammatory Effects : Research has highlighted the role of similar compounds in modulating inflammatory cytokines, demonstrating their potential as anti-inflammatory agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureNotable Activity
2-MethylpyridineStructureAntimicrobial
3-PyridinolStructureAntidepressant
PhenylpiperazineStructureAnxiolytic

The specific combination of functional groups in this compound may lead to distinct pharmacological profiles compared to these similar compounds.

Chemical Reactions Analysis

Reactivity of the Piperidine Ring

The piperidine ring undergoes characteristic nitrogen-centered reactions:

  • N-Alkylation/Acylation : The lone electron pair on the piperidine nitrogen can react with alkyl halides or acyl chlorides. For example, methylation using formaldehyde under transfer hydrogenation conditions ( ) has been demonstrated in related piperidine derivatives.

  • Ring Opening : Under strong acidic or oxidative conditions, the piperidine ring may undergo ring-opening reactions, though this is less common in the presence of stabilizing groups like the adjacent ketone.

Table 1: Piperidine Ring Reactions

Reaction TypeReagents/ConditionsProduct
N-AlkylationFormaldehyde, Pd/C, HCO₂H, 90–95°C ( )N-methylpiperidine derivative
AcylationAcetyl chloride, base, room temperatureN-acetylpiperidine derivative

Pyridine Ring Modifications

The pyridine ring’s electron-deficient nature directs reactivity toward electrophilic substitution, though the isopropylthio group alters regioselectivity:

  • Electrophilic Substitution : The sulfur atom’s electron-donating effects may activate specific positions. Nitration or sulfonation could occur at the meta or para positions relative to the thioether group.

  • Coordination Reactions : The pyridine nitrogen can act as a ligand in metal complexes, relevant in catalytic systems ( ).

Table 2: Pyridine Ring Reactions

Reaction TypeReagents/ConditionsOutcome
NitrationHNO₃, H₂SO₄, 0–5°CNitropyridine derivative
Metal CoordinationTransition metal salts (e.g., FeCl₃)Metal-ligand complex

Ketone Group Transformations

The phenyl ketone group is susceptible to nucleophilic attack and reductions:

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or hydride agents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol.

  • Nucleophilic Acyl Substitution : Reaction with amines or alcohols under acidic conditions could yield amides or esters, respectively ( ).

Table 3: Ketone Group Reactions

Reaction TypeReagents/ConditionsProduct
ReductionH₂, Pd/C, ethanol(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanol
Amide FormationAniline, HCl, heatPhenylamide derivative

Thioether Group Reactivity

The isopropylthio substituent undergoes oxidation and alkylation:

  • Oxidation : H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (R-SO) or sulfone (R-SO₂) ().

  • Alkylation : Reaction with alkyl halides in basic conditions forms sulfonium salts.

Table 4: Thioether Reactions

Reaction TypeReagents/ConditionsProduct
OxidationH₂O₂, acetic acid, 25°CSulfoxide derivative
Sulfone FormationmCPBA, DCM, 0°CSulfone derivative

Synthetic Pathways and Byproducts

The compound’s synthesis involves multi-step routes with key intermediates:

  • Grignard Reactions : Use of isopropylmagnesium chloride/lithium chloride (Turbo Grignard) for coupling pyridine and piperidine fragments ( ).

  • Copper-Catalyzed Amination : Conversion of bromopyridine intermediates to aminopyridines using NH₃ and Cu₂O at <80°C ( ).

Key Observations :

  • Lower catalyst loadings (<0.02 wt% Cu₂O) minimize side reactions like discoloration ( ).

  • Inert atmospheres (N₂/Ar) prevent oxidation during synthesis ( ).

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and SOₓ gases ( ).

  • Hydrolytic Sensitivity : The thioether group is stable under neutral conditions but hydrolyzes in strong acids/bases to form mercaptans ().

Comparative Reactivity with Analogues

Table 5: Comparison with Structural Analogues

CompoundStructural FeatureReactivity Difference
PhenylpiperazineLacks thioether and ketoneHigher basicity; fewer redox pathways
3-PyridinolHydroxyl instead of thioetherEnhanced electrophilic substitution

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

phenyl-[2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H24N2OS/c1-15(2)24-19-12-11-17(14-21-19)18-10-6-7-13-22(18)20(23)16-8-4-3-5-9-16/h3-5,8-9,11-12,14-15,18H,6-7,10,13H2,1-2H3

InChI Key

JALSWQRWGJIDIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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